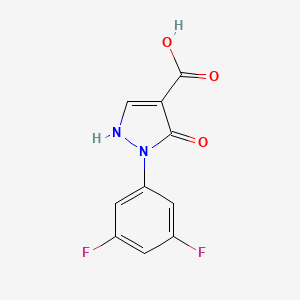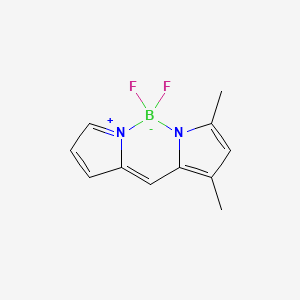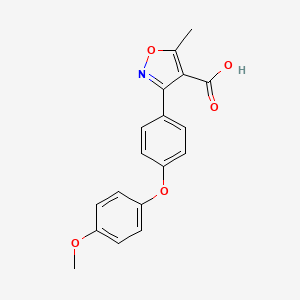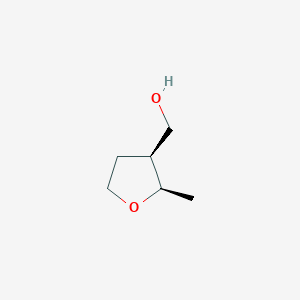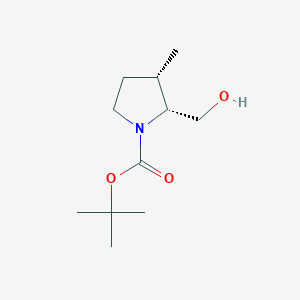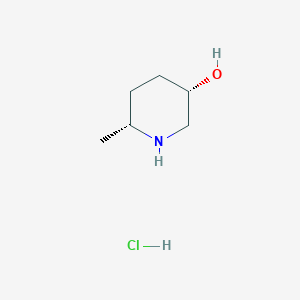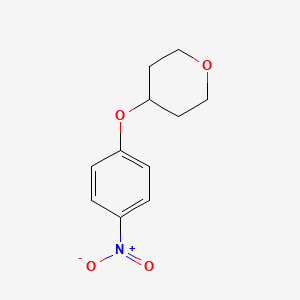
4-(4-Nitrophenoxy)tetrahydro-2H-pyran
Vue d'ensemble
Description
4-(4-Nitrophenoxy)tetrahydro-2H-pyran, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a heterocyclic compound that belongs to the pyran family and has a nitrophenyl group attached to it.
Applications De Recherche Scientifique
Synthesis in Undergraduate Organic Laboratories
4-(4-Nitrophenoxy)tetrahydro-2H-pyran is synthesized in undergraduate organic laboratories as an environmentally friendly compound via a Montmorillonite K10 clay-catalyzed reaction. This synthesis is part of a tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a platform for student research projects using various carbonyl substrates (Dintzner et al., 2012).
Pyrolysis Kinetics and Mechanism Studies
Research has been conducted on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, in a static system. These studies are crucial for understanding the reaction mechanisms, including the elimination kinetics and thermodynamics, of these compounds (Álvarez-Aular et al., 2018).
Nitration and Isomerization Studies
The compound's reactivity in nitration reactions has been investigated, such as in the case of 4-methyl-5,6-dihydro-2H-pyran. These studies provide insights into the formation of nitration products and their subsequent chemical behaviors, including deacylation and isomerization (Sargsyan et al., 1987).
Structural Analysis
Structural analysis of derivatives of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, such as in the case of certain xanthenes and xanthene diones, has been carried out. This includes examining their molecular structure, conformation, and crystallographic properties, contributing to the understanding of their chemical behavior (Li and Wang, 2009).
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHTFLSBVORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



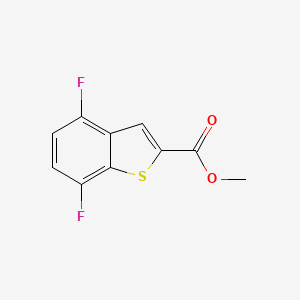
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

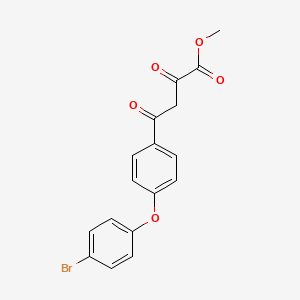
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
